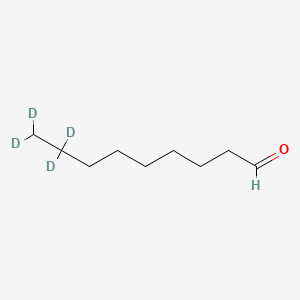

Nonanal-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

146.26 g/mol |

IUPAC Name |

8,8,9,9-tetradeuteriononanal |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D2,2D2 |

InChI Key |

GYHFUZHODSMOHU-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])CCCCCCC=O |

Canonical SMILES |

CCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Nonanal-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Nonanal-d4, a deuterated form of the naturally occurring aldehyde, nonanal. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterated compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its non-deuterated counterpart, Nonanal, as a close structural and chemical analogue.

Core Chemical and Physical Properties

Deuterium-labeled compounds, such as this compound, are critical tools in pharmaceutical research. The substitution of hydrogen with deuterium can influence the pharmacokinetic and metabolic profiles of molecules, potentially leading to improved drug efficacy and safety. Below is a summary of the known and extrapolated physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound and Nonanal

| Property | This compound | Nonanal | Reference |

| Molecular Formula | C9H14D4O | C9H18O | [1] |

| Molecular Weight | 146.26 g/mol | 142.24 g/mol | [1] |

| Appearance | Assumed to be a clear, colorless to pale yellow liquid | Clear brown or colorless liquid with a floral, citrus-like odor.[2] | [1] |

| Boiling Point | No data available | 191 °C (376 °F; 464 K) | [3] |

| Melting Point | No data available | -18 °C (0 °F; 255 K) | |

| Density | No data available | 0.827 g/mL at 25 °C | |

| Solubility | Soluble in DMSO and other organic solvents such as ethanol and DMF. | Insoluble in water. | |

| Flash Point | No data available | 63 °C / 145.4 °F (closed cup) |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide methodologies for the synthesis of deuterated aldehydes and their analysis by gas chromatography-mass spectrometry (GC-MS).

Synthesis of C-1 Deuterated Aldehydes

The synthesis of C-1 deuterated aldehydes, such as this compound, can be achieved through various methods. One common approach involves the reduction of a corresponding carboxylic acid derivative followed by oxidation, or more recently, through direct hydrogen-deuterium exchange reactions. A general protocol for the synthesis via N-heterocyclic carbene (NHC) catalysis is described below.

Protocol: NHC-Catalyzed Hydrogen-Deuterium Exchange for the Synthesis of 1-D-Aldehydes

-

Materials:

-

Nonanal (or other aldehyde starting material)

-

N-Heterocyclic Carbene (NHC) catalyst

-

Deuterium oxide (D₂O)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Base (e.g., potassium tert-butoxide)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the NHC catalyst and the base.

-

Dissolve the mixture in the anhydrous solvent.

-

Add the nonanal starting material to the reaction mixture.

-

Introduce an excess of deuterium oxide (D₂O) to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by GC-MS or NMR spectroscopy until the desired level of deuterium incorporation is achieved.

-

Upon completion, quench the reaction with a suitable reagent (e.g., a weak acid).

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting deuterated aldehyde by column chromatography on silica gel.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound. The following protocol outlines a general method for the analysis of aldehydes.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane, hexane).

-

For biological samples, a derivatization step may be necessary to improve volatility and chromatographic separation. A common method is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound analysis (e.g., DB-1, DB-5).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 146 and characteristic fragmentation patterns. The presence of deuterium will result in a mass shift compared to the non-deuterated Nonanal.

-

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are not well-documented, research on its non-deuterated counterpart, Nonanal, and other aldehydes provides insights into its potential biological roles. Aldehydes are known to be involved in various cellular processes, including oxidative stress and inflammation.

Activation of the Nrf2-Keap1 Antioxidant Pathway

Recent studies have shown that nonanal can act as a gaseous redox modulator, triggering the Nrf2-Keap1 antioxidant defense mechanism in human keratinocytes. This pathway is a primary cellular defense against oxidative stress.

Diagram 1: Activation of the Nrf2-Keap1 Pathway by Nonanal

Caption: Nonanal induces reactive oxygen species (ROS), leading to the activation of the Nrf2 transcription factor and subsequent expression of antioxidant enzymes.

Spectroscopic Data

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for Nonanal in CDCl₃

| ¹³C NMR | ¹H NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 202.82 (C=O) | 9.76 (t, 1H, -CHO) |

| 43.96 | 2.42 (dt, 2H) |

| 31.87 | 1.63 (m, 2H) |

| 29.39 | 1.29 (m, 10H) |

| 29.24 | 0.88 (t, 3H, -CH₃) |

| 29.18 | |

| 22.70 | |

| 22.15 | |

| 14.11 (-CH₃) | |

| Data from PubChem CID 31289. |

For this compound, the proton NMR spectrum would be expected to show a significant reduction or absence of the aldehyde proton signal at ~9.76 ppm, depending on the specific positions of deuterium labeling.

Table 3: Major Mass Spectral Peaks for Nonanal

| m/z | Relative Intensity |

| 44 | 100 |

| 57 | 85 |

| 41 | 75 |

| 43 | 65 |

| 58 | 60 |

| 70 | 50 |

| 82 | 40 |

| 142 (M+) | Low |

| Data from NIST Chemistry WebBook. |

The mass spectrum of this compound would exhibit a molecular ion peak at m/z 146. The fragmentation pattern would also shift according to the location of the deuterium atoms.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines, particularly in drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding of its chemical properties, drawing upon available data for its non-deuterated analog. The provided experimental protocols offer a starting point for the synthesis and analysis of this and other deuterated aldehydes. Further research is warranted to fully characterize the specific properties and biological activities of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Diagram 2: Experimental Workflow for this compound

Caption: A general experimental workflow for the synthesis and characterization of this compound.

References

The Role of Nonanal-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Nonanal-d4 in research, focusing on its critical role as an internal standard in quantitative analytical methodologies. This document details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in analytical chemistry, biomarker discovery, and drug development.

Core Concepts: The Imperative of Internal Standards in Quantitative Analysis

In the precise quantification of analytes within complex matrices, such as biological fluids or environmental samples, variability arising from sample preparation and instrumental analysis can significantly impact accuracy and reproducibility. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to mitigate these issues.[1][2]

This compound, a deuterated form of nonanal, is chemically identical to the analyte of interest but possesses a greater mass. This property allows it to be distinguished by mass spectrometry while ensuring it behaves similarly to the endogenous nonanal during extraction, derivatization, and chromatographic separation. By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it serves as a reliable reference to correct for analyte loss and variations in instrument response, a technique known as isotope dilution mass spectrometry.[3][4]

Primary Application: Quantification of Nonanal in Biological and Environmental Matrices

Nonanal is a volatile organic compound (VOC) and a saturated fatty aldehyde that has been identified as a potential biomarker for various physiological and pathological states, including oxidative stress, certain cancers, and chronic obstructive pulmonary disease (COPD).[5] Its presence in exhaled breath, plasma, and other biological samples makes it a valuable target for clinical and diagnostic research. This compound is instrumental in the accurate quantification of nonanal in these complex samples.

The primary analytical technique for the analysis of nonanal and other volatile aldehydes is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatile and reactive nature of aldehydes, a derivatization step is often employed to enhance their stability and improve chromatographic performance. A common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.

Experimental Protocol: A Detailed Methodology for Nonanal Quantification

The following protocol outlines a robust and sensitive method for the quantification of nonanal in human plasma using this compound as an internal standard, followed by GC-MS analysis. This protocol is a composite of best practices and methodologies described in the scientific literature.

Materials and Reagents

-

Standards: Nonanal (analytical grade), this compound (isotopic purity ≥ 98%)

-

Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvents: Hexane (HPLC grade), Acetonitrile (HPLC grade), Ultrapure water

-

Reagents: Sodium chloride, Anhydrous sodium sulfate

-

Sample Matrix: Human plasma

Sample Preparation and Derivatization

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.

-

Internal Standard Spiking: To 1 mL of plasma in a glass vial, add a precise volume of this compound solution (e.g., 10 µL of a 1 µg/mL solution in acetonitrile) to achieve a final concentration of 10 ng/mL. Vortex briefly.

-

Derivatization: Add 100 µL of PFBHA solution (e.g., 10 mg/mL in ultrapure water) to the plasma sample. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for the formation of the PFBHA-oxime derivatives of both nonanal and this compound.

-

Extraction: After incubation, allow the sample to cool to room temperature. Add 2 mL of hexane and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes to extract the derivatives into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve complete phase separation.

-

Drying and Concentration: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

Nonanal-PFBHA derivative: Target and qualifier ions specific to its mass spectrum.

-

This compound-PFBHA derivative: Target and qualifier ions specific to its mass spectrum, shifted by the mass of the deuterium labels.

-

-

Data Presentation and Interpretation

Calibration and Quantification

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of nonanal and a constant concentration of this compound. The peak area ratio of the nonanal derivative to the this compound derivative is plotted against the concentration of nonanal. The concentration of nonanal in the unknown samples is then determined from this calibration curve.

Method Validation Data

The following table summarizes typical validation parameters for a GC-MS method for the quantification of aldehydes using deuterated internal standards. This data is representative of the performance expected from such a method.

| Validation Parameter | Typical Performance Metric |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, corrected by IS |

Visualizing the Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for the quantification of nonanal using this compound as an internal standard.

Caption: Experimental workflow for nonanal quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. Atmospheric chemistry of nonanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cstti.com [cstti.com]

- 5. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nonanal-d4: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonanal-d4, a deuterated form of the naturally occurring aldehyde, Nonanal. This document details its physicochemical properties, outlines a plausible synthetic route, and delves into the significant biological activities of its non-deuterated analog, Nonanal, supported by experimental methodologies. The content herein is curated for professionals in research, scientific, and drug development fields, offering valuable insights for its application as a stable isotope-labeled internal standard and its potential therapeutic implications.

Physicochemical Properties of this compound

This compound is a deuterated analog of Nonanal, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies, serving as an internal standard for the accurate measurement of Nonanal.

| Property | Value | Reference |

| CAS Number | 1335401-96-1 | [1][2] |

| Molecular Formula | C₉H₁₄D₄O | [1][2] |

| Molecular Weight | 146.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fatty, citrus, floral |

Synthesis of this compound

The synthesis of deuterated aldehydes, including this compound, can be achieved through various established methods. A common approach involves the reduction of a corresponding carboxylic acid derivative using a deuterium source.

One plausible synthetic route for this compound involves a two-step process starting from nonanoic acid:

-

Reduction of Nonanoic Acid: Nonanoic acid is first reduced using a strong deuterating agent, such as lithium aluminum deuteride (LiAlD₄), to form the deuterated alcohol, 1,1-dideuterio-nonan-1-ol.

-

Oxidation to this compound: The resulting deuterated alcohol is then oxidized under controlled conditions using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, Nonanal, exhibits notable biological activities. Understanding these activities is crucial for interpreting studies where this compound is used and for exploring the potential therapeutic applications of Nonanal itself.

Antifungal Activity

Nonanal has demonstrated significant antifungal properties against various fungal species, including pathogenic strains. Its mechanism of action primarily involves the disruption of the fungal cell membrane's integrity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

A standardized broth microdilution method is employed to determine the MIC and MFC of Nonanal against a target fungus.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or cells is prepared in a suitable sterile liquid (e.g., saline with 0.05% Tween 80) and adjusted to a concentration of approximately 1 × 10⁵ cells/mL.

-

Serial Dilution of Nonanal: Serial twofold dilutions of Nonanal are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Nonanal that causes complete inhibition of visible fungal growth.

-

MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

| Fungus | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Penicillium cyclopium | 0.3 (mL/L) | 0.4 (mL/L) | |

| Aspergillus flavus | 0.5 (µL/mL) | Not Reported | |

| Aspergillus niger | 2.0 (µL/mL) | Not Reported |

Antidiarrhoeal Activity

Nonanal has been identified as a compound with antidiarrhoeal properties, showing efficacy in animal models of induced diarrhea. Its mechanism is thought to involve the inhibition of intestinal motility and fluid secretion.

Experimental Protocol: Castor Oil-Induced Diarrhea Model in Mice

-

Animal Preparation: Mice are fasted for 18-24 hours before the experiment, with free access to water.

-

Grouping and Administration: Animals are divided into control and test groups. The test groups receive varying doses of Nonanal, while the control group receives the vehicle. A standard antidiarrhoeal drug (e.g., loperamide) is used as a positive control.

-

Induction of Diarrhea: One hour after treatment, diarrhea is induced in all animals by the oral administration of castor oil (e.g., 0.5 mL).

-

Observation: The animals are observed for a period of 4-6 hours. The onset of diarrhea, the total number of fecal outputs (both formed and unformed), and the weight of wet feces are recorded.

-

Data Analysis: The percentage inhibition of defecation is calculated for each group compared to the control group.

| Diarrhea Model | Animal | Doses of Nonanal (mg/kg) | Percentage Inhibition of Defecation | Reference |

| Castor Oil-Induced | Mice | 19.4 - 310.4 | Significant inhibitory effect | |

| Magnesium Sulfate-Induced | Mice | 19.4 - 310.4 | Significant inhibitory effect | |

| Arachidonic Acid-Induced | Mice | 19.4 - 310.4 | Significant inhibitory effect |

Signaling Pathway Involvement: The Nrf2-Keap1 Pathway

Recent studies suggest that aldehydes like Nonanal can activate the Nrf2-Keap1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by reactive aldehydes, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Caption: Activation of the Nrf2-Keap1 pathway by Nonanal.

Conclusion

This compound is a crucial analytical tool for researchers studying the role of Nonanal in various biological systems. The significant antifungal and antidiarrhoeal activities of Nonanal, coupled with its interaction with key cellular signaling pathways like Nrf2-Keap1, highlight the importance of further research into its therapeutic potential. This guide provides a foundational understanding for scientists and drug development professionals to leverage the properties of this compound and explore the biological implications of Nonanal.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Nonanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated nonanal, a valuable isotopically labeled compound for various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based quantitative analysis. This document details established synthetic methodologies for selective deuterium incorporation at different positions of the nonanal molecule, purification protocols to ensure high isotopic and chemical purity, and methods for assessing the final product.

Synthesis of Deuterated Nonanal

The optimal method for the synthesis of deuterated nonanal depends on the desired position of the deuterium label(s). This guide covers protocols for formyl-deuteration (nonanal-d1), as well as deuteration at the α and β positions (nonanal-d2).

Synthesis of Nonanal-d1 (Formyl-Deuterated Nonanal)

The direct exchange of the formyl hydrogen for deuterium is an efficient route to nonanal-d1. Modern methods such as photocatalytic and N-heterocyclic carbene (NHC)-catalyzed hydrogen-deuterium exchange (HDE) reactions offer high yields and deuterium incorporation using deuterium oxide (D₂O) as an inexpensive deuterium source.

Visible-light-mediated photoredox catalysis enables the formyl-selective deuteration of aldehydes. This method involves the generation of an acyl radical from the aldehyde, which then undergoes deuteration in the presence of a deuterium donor.

Experimental Protocol: Photocatalytic Deuteration of Nonanal

-

Materials: Nonanal, D₂O, photocatalyst (e.g., 4CzIPN), sodium benzoate (PhCO₂Na), triisopropylsilanethiol, solvent (e.g., dichloromethane).

-

Procedure: In a reaction vessel, combine nonanal, the photocatalyst, sodium benzoate, and triisopropylsilanethiol in the chosen solvent. Add D₂O and degas the mixture. Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the formyl proton signal. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography.[1]

Quantitative Data for Photocatalytic Deuteration of Aliphatic Aldehydes

| Substrate | Yield (%) | Deuterium Incorporation (%) | Reference |

| Aliphatic Aldehydes (general) | up to 99% | 90-98% | [2] |

NHCs can catalyze the reversible HDE reaction with aldehydes, using D₂O as the deuterium source. This method is known for its operational simplicity and high efficiency for a broad range of aldehydes, including aliphatic ones.

Experimental Protocol: NHC-Catalyzed Deuteration of Nonanal

-

Materials: Nonanal, D₂O, NHC precatalyst (e.g., an imidazolium salt), a base (e.g., NaHCO₃), and a solvent (e.g., CH₂Cl₂).

-

Procedure: To a solution of nonanal and the NHC precatalyst in the solvent, add the base and D₂O. Stir the mixture at room temperature. The reaction is driven towards the deuterated product by using a large excess of D₂O. The progress of the reaction is monitored by ¹H NMR. After the reaction is complete, the product is extracted and purified by column chromatography.[3]

Quantitative Data for NHC-Catalyzed Deuteration of Aliphatic Aldehydes

| Substrate | Catalyst | Yield (%) | Deuterium Incorporation (%) | Reference |

| Aliphatic Aldehydes (general) | Nitro-substituted imidazolinium salt | Good to excellent | >95% | [3] |

Synthesis of Nonanal-d2 (α,β-Deuterated Nonanal)

Deuteration at the α and β positions can be achieved through the reduction of an alkyne precursor using a deuterated reducing agent.

Experimental Protocol: Synthesis of [2,3-d₂]-Nonanal

This protocol is adapted from the synthesis of a related deuterated α,β-unsaturated aldehyde.[4]

-

Step 1: Synthesis of 2-Nonynal Diethyl Acetal: Start with commercially available propiolaldehyde diethyl acetal. Deprotonate with n-butyllithium and react with a suitable alkyl halide (e.g., 1-bromohexane) to introduce the rest of the carbon chain.

-

Step 2: Reduction with Lithium Aluminum Deuteride: To a suspension of lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like diethyl ether at 0°C, add a solution of the 2-nonynal diethyl acetal dropwise under an inert atmosphere. Stir the reaction for several hours.

-

Step 3: Quenching and Workup: Carefully quench the reaction by the dropwise addition of D₂O. Allow the mixture to warm to room temperature and filter through Celite. The filtrate is then dried and concentrated.

-

Step 4: Deprotection: The resulting [2,3-d₂]-nonanal diethyl acetal is deprotected using a catalytic amount of acid (e.g., HCl) in a mixture of THF and water to yield [2,3-d₂]-nonanal.

-

Purification: The final product is purified by silica gel column chromatography.

Quantitative Data for Deuteration via Alkyne Reduction

| Deuterated Product | Yield (%) | Reference |

| 2,3-[²H₂]-4-hydroxy-non-2-enal-dimethylacetal | 65 |

Purification of Deuterated Nonanal

Purification is a critical step to ensure the chemical and isotopic purity of the final product. The primary methods for purifying nonanal are bisulfite adduct formation and column chromatography.

Purification via Bisulfite Adduct Formation

This method is highly effective for separating aldehydes from non-carbonyl impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the organic impurities by extraction. The aldehyde is then regenerated by treatment with a base.

Experimental Protocol: Bisulfite Adduct Purification

-

Materials: Crude deuterated nonanal, saturated sodium bisulfite solution, a water-miscible solvent (e.g., methanol or DMF), an immiscible organic solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture), and a base (e.g., 10% NaOH).

-

Procedure:

-

Dissolve the crude nonanal in the water-miscible solvent.

-

Add a saturated aqueous solution of sodium bisulfite and shake vigorously.

-

Add an immiscible organic solvent and water, and shake to perform a liquid-liquid extraction. The bisulfite adduct of the deuterated nonanal will be in the aqueous layer.

-

Separate the aqueous layer and wash it with the organic solvent to remove any remaining impurities.

-

To regenerate the deuterated nonanal, add the organic solvent to the aqueous layer and then add the base dropwise until the solution is strongly basic (pH > 12).

-

Extract the regenerated deuterated nonanal into the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified deuterated nonanal.

-

Silica Gel Column Chromatography

Column chromatography is used to separate the deuterated nonanal from any remaining starting materials, byproducts, or non-aldehydic impurities based on polarity.

Experimental Protocol: Column Chromatography

-

Materials: Crude or partially purified deuterated nonanal, silica gel, and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Procedure:

-

Prepare a silica gel column with the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated nonanal.

-

Analysis of Isotopic Purity

The isotopic purity of the final product should be determined to confirm the extent of deuteration. The two primary methods for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The degree of deuterium incorporation at the formyl position can be determined by the disappearance or reduction in the integration of the aldehyde proton signal (around 9.7 ppm). For deuteration at other positions, the disappearance of the corresponding proton signals is monitored.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic distribution of the product. By comparing the mass of the deuterated product to the non-deuterated standard, the number of incorporated deuterium atoms and the isotopic enrichment can be calculated.

Visualizing the Workflows

Synthesis Pathways

Caption: Synthetic pathways for deuterated nonanal.

Purification Workflow

Caption: General purification workflow for deuterated nonanal.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Nonanal-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Nonanal-d4, a deuterated aldehyde of significant interest in various research applications, including its use as an internal standard. This document outlines the primary fragmentation pathways, presents predicted quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the fragmentation mechanisms.

Core Fragmentation Pathways of this compound

The fragmentation of this compound in mass spectrometry is primarily governed by the established patterns observed for aliphatic aldehydes, notably α-cleavage and McLafferty rearrangement. The presence of four deuterium atoms on the nonanal molecule will result in characteristic mass shifts in the resulting fragment ions, providing a unique mass spectral signature. The molecular weight of non-deuterated nonanal is 142.24 g/mol [1]. With the substitution of four hydrogen atoms with deuterium, the molecular weight of this compound increases to approximately 146.26 g/mol .

Upon electron ionization (EI), the this compound molecule loses an electron to form a molecular ion (M+•) with a predicted m/z of 146.

α-Cleavage

Alpha-cleavage is a characteristic fragmentation for aldehydes and ketones where the bond between the carbonyl carbon and the adjacent carbon (the α-carbon) is broken[2][3]. For aldehydes, this can result in the loss of a hydrogen atom or the alkyl chain. However, the loss of the alkyl radical is generally more significant than the loss of a hydrogen radical[4].

-

Loss of the Alkyl Radical: The primary α-cleavage involves the breaking of the C1-C2 bond, leading to the formation of a resonance-stabilized acylium ion and the loss of a C8H13D4 radical. This would result in a fragment ion at m/z 29 (CHO+). Conversely, cleavage can also result in a charged alkyl fragment.

-

Loss of a Hydrogen/Deuterium Atom: Cleavage of the bond between the carbonyl carbon and its attached hydrogen/deuterium can also occur, though it is generally a less favored pathway for aldehydes[4].

McLafferty Rearrangement

The McLafferty rearrangement is a prominent fragmentation pathway for carbonyl compounds that possess a γ-hydrogen. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-carbon-γ-carbon bond. This results in the formation of a neutral alkene and a charged enol radical cation. For this compound, the location of the deuterium atoms will influence the m/z of the resulting enol fragment. Assuming the deuterium atoms are not on the γ-carbon, the McLafferty rearrangement would produce a characteristic ion.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on the fragmentation patterns of non-deuterated nonanal and the principles of isotopic labeling. The relative abundance is a qualitative prediction based on the known stability of the fragment ions for aliphatic aldehydes.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |

| 146 | [C9H14D4O]+• | Molecular Ion (M+•) | Low |

| 128 | [M - H2O]+• | Loss of water | Moderate |

| 101 | [M - C3H7]+ | β-cleavage | Low |

| 86 | [C5H6D4O]+• | McLafferty + D rearrangement | Moderate |

| 71 | [C5H11]+ | Alkyl fragment | Moderate |

| 57 | [C4H9]+ | Alkyl fragment | High |

| 44 | [C2H4O]+• | McLafferty rearrangement | High |

| 43 | [C3H7]+ | Alkyl fragment | Very High (often base peak) |

| 29 | [CHO]+ | α-cleavage | Moderate |

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: A quadrupole or time-of-flight mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1000 amu/s.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the this compound peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and reference spectra of non-deuterated nonanal.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for Nonanal-d4

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Nonanal-d4. Given the absence of publicly available experimental spectra for this compound, this document presents the known spectral data for unlabeled nonanal and provides a comprehensive, predicted analysis of the spectral changes resulting from deuteration at the C2 and C3 positions (2,2,3,3-tetradeuterononanal).

Introduction to this compound

This compound, with the CAS number 1335401-96-1, is a deuterated form of nonanal. The deuterium atoms are located at the C2 and C3 positions, resulting in the chemical structure 2,2,3,3-tetradeuterononanal. This isotopically labeled compound is valuable in various research applications, including as an internal standard in mass spectrometry-based assays and for mechanistic studies in drug metabolism and environmental fate. Understanding its NMR spectral characteristics is crucial for its proper identification and quantification.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on the known data for unlabeled nonanal and the predictable effects of deuterium substitution.

Predicted ¹H NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| H1 (CHO) | ~9.77 | s | 1 |

| H2 | - | - | 0 |

| H3 | - | - | 0 |

| H4 | ~1.63 | t, J ≈ 7.5 Hz | 2 |

| H5-H8 | ~1.2-1.4 | m | 8 |

| H9 | ~0.88 | t, J ≈ 6.8 Hz | 3 |

Note: The predicted chemical shifts are based on the data for unlabeled nonanal in CDCl₃. The multiplicity of the H4 signal is predicted to be a triplet due to coupling only with the H5 protons, as the coupling to the deuterons at C3 would not be resolved in a standard ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C1 (CHO) | ~202.8 |

| C2 | Greatly diminished intensity |

| C3 | Greatly diminished intensity |

| C4 | ~22.1 |

| C5 | ~29.2 |

| C6 | ~29.3 |

| C7 | ~31.8 |

| C8 | ~22.7 |

| C9 | ~14.1 |

Note: The signals for the deuterated carbons (C2 and C3) are expected to be significantly broadened and have very low intensity in a standard proton-decoupled ¹³C NMR spectrum due to the quadrupolar nature of the deuterium nucleus and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. They may not be observable under routine acquisition conditions.

Rationale for Predicted Spectral Changes

The substitution of protons with deuterium at the C2 and C3 positions of nonanal induces predictable changes in both the ¹H and ¹³C NMR spectra:

-

¹H NMR Spectrum:

-

The signals corresponding to the protons at C2 and C3 in unlabeled nonanal will be absent in the spectrum of this compound.

-

The multiplicity of the aldehydic proton (H1) will change from a triplet (in unlabeled nonanal, due to coupling with the C2 protons) to a singlet, as there are no adjacent protons to cause splitting.

-

The multiplicity of the H4 protons will simplify from a multiplet to a triplet, as they will only couple with the H5 protons.

-

-

¹³C NMR Spectrum:

-

The resonances for the deuterated carbons (C2 and C3) will be significantly less intense and broader compared to the protonated carbons. This is a consequence of the spin (I=1) and quadrupolar moment of deuterium, which leads to efficient relaxation and broad lines. Furthermore, the lack of directly attached protons means these carbons do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signal of protonated carbons in proton-decoupled spectra.

-

Experimental Protocols

While specific experimental data for this compound is not publicly available, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra would be as follows:

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, especially to potentially observe the weak signals of the deuterated carbons.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the NMR data for this compound, starting from the known data of its non-deuterated counterpart.

Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Purity and Enrichment of Nonanal-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug development, the precision and accuracy of quantitative studies are paramount. Stable isotope-labeled internal standards are the gold standard for achieving reliable results in mass spectrometry-based bioanalysis. This in-depth technical guide focuses on Nonanal-d4, a deuterated analogue of the naturally occurring aldehyde, nonanal. We will explore the critical aspects of its isotopic purity and enrichment, providing detailed experimental methodologies and data presentation to support its effective use in research and development.

The Significance of Isotopic Purity in Quantitative Analysis

This compound is a valuable tool for researchers, primarily utilized as an internal standard in quantitative assays for the analysis of its unlabeled counterpart, nonanal. The efficacy of a deuterated standard is intrinsically linked to its isotopic purity—the degree to which the molecule is enriched with deuterium atoms at specific positions and the absence of isotopic variants with fewer deuterium labels. High isotopic purity is crucial as the presence of unlabeled nonanal (d0) within the this compound standard can lead to an overestimation of the analyte's concentration, thereby compromising the accuracy of the study.

Quantitative Data Summary

The quality of this compound is defined by its chemical and isotopic purity. The following tables summarize the typical specifications for a high-quality this compound standard.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Nonanal-2,2,3,3-d4 |

| Molecular Formula | C₉H₁₄D₄O |

| Molecular Weight | 146.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Storage Conditions | -20°C for long-term storage |

Table 2: Purity and Isotopic Enrichment Data for this compound

| Analysis | Method | Typical Result | Acceptance Criteria |

| Chemical Purity | GC-MS | ≥98.0% | ≥98.0% |

| Isotopic Purity (d4) | LC-MS | ≥98% | ≥98% |

| Isotopic Distribution | LC-MS | Primarily d4 with minimal d0-d3 | Consistent with stated enrichment |

| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Conforms to structure |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the isotopic purity and enrichment of this compound. Below are methodologies for the key analytical techniques employed.

Determination of Chemical and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and to assess its isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or hexane)

-

GC column suitable for aldehyde analysis (e.g., a mid-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

-

Data Analysis:

-

Chemical Purity: Integrate the total ion chromatogram (TIC). The chemical purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components.

-

Isotopic Enrichment: Analyze the mass spectrum of the this compound peak. Determine the relative abundance of the molecular ions corresponding to the d4, d3, d2, d1, and d0 species. The isotopic enrichment is reported as the percentage of the d4 species relative to the sum of all isotopic species.

-

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the isotopic purity of this compound by resolving the isotopic cluster of the molecule.

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

LC-MS Analysis: Infuse the sample directly or perform a chromatographic separation. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled Nonanal (d0).

-

Identify the peaks corresponding to the d1, d2, d3, and d4 species.

-

Calculate the relative abundance of each isotopic species.

-

The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.

-

Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to assess the degree of deuteration at specific positions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent in an NMR tube.

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the deuterated positions (in this case, positions 2 and 3) confirms successful deuteration. The integration of any residual proton signals at these positions can be used to estimate the isotopic purity.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The signals for the carbon atoms bearing deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in unlabeled nonanal. This provides further confirmation of the location of deuteration.

-

Visualizing Workflows and Pathways

To further elucidate the application and theoretical metabolism of this compound, the following diagrams have been generated.

Caption: Workflow for Quantitative Analysis using this compound as an Internal Standard.

Caption: Hypothetical Metabolic Pathways of this compound.

Conclusion

The reliability of quantitative bioanalytical data is fundamentally dependent on the quality of the internal standards employed. This guide has provided a comprehensive overview of the critical parameters of isotopic purity and enrichment for this compound. By adhering to the detailed experimental protocols for GC-MS, HRMS, and NMR, researchers can confidently verify the quality of their deuterated standards, ensuring the integrity and accuracy of their scientific findings. The provided workflows and pathways offer a visual representation of its application and potential metabolic fate, further aiding in the design and interpretation of studies utilizing this compound.

Technical Guide: Solubility of Nonanal-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nonanal-d4 in various organic solvents. Given that deuterium labeling is unlikely to significantly alter solubility characteristics, this guide refers to data available for nonanal as a close and reliable proxy for this compound. The information is intended to support research, development, and formulation activities where this compound is utilized.

Core Topic: Solubility Profile of this compound

This compound, a deuterated form of nonanal, is a saturated fatty aldehyde. Its solubility is dictated by its nine-carbon aliphatic chain and the polar aldehyde functional group. This structure results in a generally nonpolar character, leading to good solubility in a wide range of organic solvents and poor solubility in water.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the available solubility data for nonanal, which serves as a proxy for this compound. The data is compiled from various chemical and safety datasheets. It is important to note that precise quantitative data for the solubility of nonanal in many organic solvents is not widely published.

| Solvent | Formula | Type | Solubility of Nonanal | Temperature (°C) | Citation |

| Acetone | C₃H₆O | Ketone | Soluble | Not Specified | [1] |

| Chloroform | CHCl₃ | Halogenated | Soluble | Not Specified | [1][2][3] |

| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | ≥ 100 mg/mL | Not Specified | |

| Ethanol (70%) | C₂H₅OH | Alcohol | 1 mL in 3 mL | Not Specified | |

| Ethyl Acetate | C₄H₈O₂ | Ester | Slightly Soluble | Not Specified | |

| Ethyl Ether | (C₂H₅)₂O | Ether | Soluble | Not Specified | |

| Glycerol | C₃H₈O₃ | Polyol | Insoluble | Not Specified | |

| Mineral Oil | N/A | Hydrocarbon | Soluble | Not Specified | |

| Propylene Glycol | C₃H₈O₂ | Diol | Soluble | Not Specified | |

| Water | H₂O | Protic | 96 mg/L | 25 |

Experimental Protocols

The following section details a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.

Protocol: Gravimetric Method for Solubility Determination

1. Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

2. Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Evaporating dish

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Pipette a known volume (e.g., 5 mL) of the selected organic solvent into the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer for 1-2 minutes every hour for at least 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to rest in the constant temperature bath for at least 4 hours to let the undissolved solute settle.

-

Carefully transfer the vial to a centrifuge, ensuring the temperature is maintained as close as possible to the experimental temperature.

-

Centrifuge the sample at a sufficient speed and duration to pellet all undissolved this compound.

-

-

Quantification of Dissolved Solute:

-

Carefully pipette a known volume (e.g., 2 mL) of the clear supernatant into a pre-weighed evaporating dish. Be cautious not to disturb the pellet.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

-

Once the solvent has completely evaporated, re-weigh the evaporating dish containing the this compound residue.

-

4. Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in g/100 mL using the following formula:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing this compound solubility.

References

A Technical Guide to High-Purity Nonanal-d4 for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, quality control methodologies, and applications of deuterated nonanal.

This technical guide provides a comprehensive overview of high-purity Nonanal-d4, a valuable tool for researchers, scientists, and drug development professionals. This document details commercially available sources of this compound and its isotopic variants, outlines rigorous experimental protocols for its quality control, and illustrates its application in critical research areas. The quantitative data from various suppliers is summarized for easy comparison, and key experimental workflows are visualized to enhance understanding.

Commercial Suppliers of High-Purity Deuterated Nonanal

The selection of a reliable supplier for high-purity this compound is a critical first step for any research application. The following table summarizes the key specifications for deuterated nonanal available from prominent commercial suppliers. It is important to note that while "this compound" is a common search term, suppliers may offer different deuterated variants, such as Nonanal-d18. Researchers should carefully consider the position and extent of deuteration required for their specific application.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| MedchemExpress | This compound | 1335401-96-1 | C₉H₁₄D₄O | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

| CDN Isotopes | Nonanal-d18 | 1466552-36-2 | C₉D₁₈O | 98 atom % D[1] | 96%[1] | 0.1g, 0.25g[1] |

| LGC Standards | Nonanal-d18 | 1466552-36-2 | C₉D₁₈O | 98 atom % D[2][3] | min 96% | 0.1g, 0.25g |

| Santa Cruz Biotechnology | Nonanal-d18 | 124-19-6 (unlabeled) | C₉D₁₈O | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Not explicitly stated on the product page; a Certificate of Analysis should be requested. | Inquire for details. |

| Cayman Chemical | This compound | Not listed | Not listed | Not listed | Not listed | Inquire for details. |

Experimental Protocols: Ensuring Quality and Purity

The utility of this compound as an internal standard or tracer is directly dependent on its chemical and isotopic purity. The following are detailed methodologies for key experiments to verify the quality of high-purity this compound.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: 250°C for 5 minutes.

-

-

Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane) in splitless mode.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all detected peaks.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To determine the percentage of deuterium incorporation in the this compound molecule.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., ESI or APCI).

-

Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).

-

MS Parameters:

-

Acquire high-resolution mass spectra in full scan mode.

-

Focus on the molecular ion region of non-deuterated nonanal and this compound.

-

-

Data Analysis: The isotopic enrichment is calculated by comparing the intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species. The relative abundance of other deuterated species (d1, d2, d3) should also be assessed.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling in the this compound molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Experiments:

-

¹H NMR: To identify and integrate the signals of the remaining protons. The absence or significant reduction of signals at specific chemical shifts will confirm the positions of deuteration.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their locations.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of high-purity this compound.

Caption: An experimental workflow for the quality control of high-purity this compound.

Caption: Use of this compound in a drug metabolism study workflow.

References

A Technical Guide to the Natural Occurrence of Nonanal and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nonanal (C9H18O), also known as pelargonaldehyde, is an aliphatic aldehyde that contributes to the characteristic aroma of numerous natural products. Its fragrant properties have led to its widespread use in the flavor and perfume industries. Beyond its sensory attributes, nonanal is involved in various biological processes, acting as a signaling molecule (semiochemical) in insects and a potential biomarker in humans. Understanding the natural distribution and concentration of nonanal is crucial for quality control in the food and fragrance sectors, as well as for research in chemical ecology and biomedicine.

This guide aims to provide an in-depth summary of the natural sources of nonanal, supported by quantitative data. Furthermore, it details the analytical methodologies employed for its detection and quantification. A significant portion of this document is also dedicated to the theoretical and practical aspects of studying the isotopic composition of nonanal, a field with the potential to reveal insights into its biosynthetic pathways and geographical origins.

Natural Occurrence of Nonanal

Nonanal is biosynthesized in a variety of organisms through the oxidative cleavage of unsaturated fatty acids, primarily oleic acid and linoleic acid. Its distribution is widespread, and it has been identified in a diverse range of natural sources.

In Plants and Plant Products

Nonanal is a significant contributor to the aroma profile of many fruits, vegetables, herbs, and essential oils.[1] It is found in at least 20 essential oils, including those from citrus fruits and roses.[1]

-

Fruits: Nonanal is a common volatile compound in citrus fruits such as oranges, lemons, and limes.[1] It has also been identified in apples, avocados, blackcurrants, peaches, and strawberries.

-

Vegetables: This aldehyde is present in cucumbers, carrots, and tomatoes.

-

Herbs and Spices: Coriander is a notable source of nonanal. It is also found in ginger, tea, and buckwheat.

-

Essential Oils: Citrus oils, in particular, contain varying concentrations of nonanal, which contributes to their characteristic scent.

In Animals

Nonanal plays a role in the chemical communication of various animal species and is a component of animal-derived food products.

-

As a Semiochemical: Nonanal acts as a semiochemical, a chemical substance that carries a message. For instance, it is an attractant for certain species of mosquitoes. It has also been identified as a component of the sex pheromone in the fall armyworm, enhancing the efficacy of pheromone lures.

-

In Food Products: Nonanal is found in cooked beef, fish, and milk products. Its presence in milk can be a result of lipid oxidation during processing and storage.

-

In Humans: Nonanal is a component of human breath and skin volatiles. Research suggests that the concentration of certain aldehydes on the skin, like the related compound 2-nonenal, may change with age.

Quantitative Data on Nonanal Occurrence

The concentration of nonanal in natural sources can vary significantly depending on the species, cultivar, geographical origin, and processing methods. The following tables summarize some of the reported quantitative data for nonanal in various matrices.

| Source Category | Specific Source | Concentration Range | Reference |

| Essential Oils | Bergamot Oil | 0.012 - 0.076% | The Good Scents Company |

| Rue Flower Oil (Colombia) | 0.06% | The Good Scents Company | |

| Star Fruit Oil (Cuba) | 0.20% | The Good Scents Company | |

| Tangerine Oil (America) | 0.06% | The Good Scents Company | |

| Thyme Oil (Pakistan) | 0.17% | The Good Scents Company | |

| Witch Hazel Leaf Oil | 0.62% | The Good Scents Company | |

| Ulva rigida Oil (Greece) | 2.20% | The Good Scents Company | |

| Fruits | Rambutan Juice | 51.90 µg/L | PubChem |

| Animal Products | Uncured Beef | 1.44 mg/kg | PubChem |

| Uncured Chicken | 11.59 mg/kg | PubChem | |

| Water-boiled Duck Meat | 31.79 ppb | PubChem | |

| Duck Fat | 24.97 ppb | PubChem | |

| Roasted Duck | 8.04 ppb | PubChem | |

| Roasted Duck Gravy | 48.87 ppb | PubChem | |

| Concentrated Milk | 5.08 - 8.64 µg/kg | ||

| Human Breath | Healthy Volunteers | Mean of 0.60 ppb |

Table 1: Quantitative Occurrence of Nonanal in Various Natural Sources.

Natural Isotopes of Nonanal: A Frontier of Research

The study of the natural abundance of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) in organic compounds, known as Compound-Specific Isotope Analysis (CSIA), can provide valuable information about the compound's origin, formation pathways, and environmental fate. For nonanal, isotopic analysis could potentially be used to:

-

Authenticate the origin of essential oils and flavorings: The isotopic signature of nonanal could vary depending on the geographical location and botanical source of the plant material.

-

Elucidate biosynthetic pathways: Isotopic fractionation during enzymatic reactions can leave a distinct isotopic signature in the final product, offering clues about its formation.

-

Trace its fate in the environment and in biological systems.

Despite its potential, there is a notable lack of publicly available data on the natural isotopic composition of nonanal from terrestrial sources. However, the analytical techniques for such studies are well-established.

Principles of Stable Isotope Analysis

Stable isotopes of an element have the same number of protons but a different number of neutrons. The slight mass difference between isotopes leads to isotopic fractionation during physical, chemical, and biological processes. For example, enzymes often react preferentially with molecules containing the lighter isotope (e.g., ¹²C), leading to an enrichment of the heavier isotope (e.g., ¹³C) in the remaining substrate and a depletion in the product.

The isotopic composition is typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard:

δ(‰) = [(R_sample / R_standard) - 1] * 1000

where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C).

Potential Isotopic Signatures in Nonanal

Nonanal is primarily formed from the oxidation of fatty acids. The isotopic composition of these precursor fatty acids, which is influenced by the plant's photosynthetic pathway (C3 vs. C4 plants) and other metabolic processes, would be transferred to the nonanal molecule.[2] Therefore, it is plausible that nonanal from different botanical origins would exhibit distinct δ¹³C values.

Experimental Protocols

The analysis of nonanal in natural matrices typically involves extraction of the volatile compounds followed by chromatographic separation and detection.

Extraction of Nonanal from Natural Sources

Given the volatile nature of nonanal, methods that minimize analyte loss are preferred.

HS-SPME is a solvent-free, simple, and sensitive technique for extracting volatile and semi-volatile compounds.

-

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

-

Typical Protocol for Plant Material:

-

A known amount of the homogenized sample (e.g., fruit puree, ground leaves) is placed in a sealed vial.

-

The vial is often heated to a specific temperature (e.g., 40-60°C) to increase the vapor pressure of the analytes in the headspace.

-

The SPME fiber is exposed to the headspace for a defined period (e.g., 20-40 minutes) to allow for equilibration or pre-equilibration.

-

The fiber is then retracted and introduced into the GC injector for analysis.

-

SDE is a classic method for extracting volatile and semi-volatile compounds from aqueous samples.

-

Principle: The sample is boiled, and the resulting steam, carrying the volatile compounds, is passed through a condenser where it is simultaneously extracted with an immiscible organic solvent.

-

General Procedure:

-

The sample is placed in a flask with water.

-

A small volume of a low-boiling-point organic solvent (e.g., dichloromethane) is placed in another flask.

-

Both flasks are heated, and the vapors are condensed and mixed in a specialized apparatus, allowing for continuous extraction of the volatiles into the organic solvent.

-

The solvent extract is then concentrated and analyzed.

-

Analysis of Nonanal

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique for the identification and quantification of nonanal.

-

Principle: The extracted volatile compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

-

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient is used to separate compounds with different boiling points, for example, starting at 40°C and ramping up to 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Isotopic Analysis of Nonanal

The determination of the stable isotope ratios of nonanal would be performed using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

-

Principle: Similar to GC-MS, the sample extract is injected into a GC for separation. However, after the column, the separated compounds are combusted in a furnace to convert them into simple gases (e.g., CO₂ for ¹³C analysis, H₂ for ²H analysis). These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratios of the different isotopes.

-

Protocol Outline:

-

Extraction and Derivatization (if necessary): Nonanal is extracted from the sample matrix as described above. For some compounds, derivatization may be necessary to improve chromatographic properties, but this adds isotopic complexity that must be corrected for.

-

GC Separation: The extract is injected into a GC with a high-resolution capillary column to ensure complete separation of nonanal from other co-eluting compounds.

-

Combustion/Pyrolysis: The eluted nonanal is quantitatively converted to CO₂ (for δ¹³C) or H₂ (for δ²H) in a high-temperature reactor.

-

IRMS Analysis: The resulting gas is introduced into the IRMS, where the ion beams of the different isotopic species (e.g., ¹²CO₂ and ¹³CO₂) are simultaneously measured by multiple collectors to determine the precise isotope ratio.

-

Calibration: The measured isotope ratios are calibrated against international standards with known isotopic compositions.

-

Visualizations

Experimental Workflow for Nonanal Analysis

A typical workflow for the extraction and analysis of nonanal from a natural source.

Logical Relationship for Isotopic Analysis

The logical flow from biosynthesis to the interpretation of stable isotope data for nonanal.

Conclusion

Nonanal is a ubiquitous natural compound with significant implications for various scientific and industrial fields. This guide has provided a detailed overview of its natural occurrence, supported by quantitative data, and has outlined the standard experimental protocols for its analysis. While the study of the natural isotopic composition of nonanal is a promising area for future research, the foundational analytical techniques are well-established and offer a clear path forward. For researchers, scientists, and drug development professionals, a deeper understanding of nonanal's distribution and isotopic signature can open new avenues for quality control, authentication, and the elucidation of biological and environmental processes.

References

Methodological & Application

Application Note: Quantitative Analysis of Nonanal in Gaseous Samples using Nonanal-d4 as an Internal Standard with Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique for the real-time monitoring of volatile organic compounds (VOCs).[1] Nonanal, a saturated aldehyde, is a significant VOC in various fields, including food science, environmental monitoring, and as a potential biomarker in medical diagnostics.[2] Accurate quantification of nonanal can be challenging due to its potential for fragmentation within the PTR-MS instrument and fluctuations in instrument performance.[1][3]

The use of a stable isotope-labeled internal standard, such as Nonanal-d4, is the gold standard for enhancing accuracy and precision in mass spectrometry-based quantification.[4] By introducing a constant concentration of this compound into the sample stream, variations in sample introduction, ionization efficiency, and instrument drift can be effectively normalized, leading to highly reliable quantitative data. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of nonanal using PTR-MS.

Principle of the Method

The quantification of nonanal is based on the principle of isotope dilution mass spectrometry. A known and constant amount of the deuterated internal standard, this compound, is introduced into the gas sample stream before it enters the PTR-MS instrument. Inside the PTR-MS drift tube, both the native nonanal and the deuterated this compound are ionized by proton transfer from H3O+ ions.

Ionization Reactions:

-

Nonanal: Nonanal + H₃O⁺ → [Nonanal+H]⁺ + H₂O

-

This compound: this compound + H₃O⁺ → [this compound+H]⁺ + H₂O